Brassilexin

Description

Brassilexin has been reported in Sinapis arvensis and Brassica juncea with data available.

structure in first source

Properties

IUPAC Name |

4H-[1,2]thiazolo[5,4-b]indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2S/c1-2-4-8-6(3-1)7-5-10-12-9(7)11-8/h1-5,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMBEDDKDVIBQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)SN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90923097 |

Source

|

| Record name | 2H-[1,2]Thiazolo[5,4-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Brassilexin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

119752-76-0 |

Source

|

| Record name | Brassilexin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119752-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brassilexin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119752760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-[1,2]Thiazolo[5,4-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Brassilexin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

164 - 167 °C |

Source

|

| Record name | Brassilexin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Brassilexin: A Technical Guide to its Chemical Structure, Bioactivity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brassilexin is a naturally occurring phytoalexin, a class of antimicrobial compounds produced by plants in response to pathogen attack. Found in cruciferous plants, Brassilexin exhibits significant antifungal properties, making it a molecule of interest for the development of novel antifungal agents. This technical guide provides a comprehensive overview of the chemical structure of Brassilexin, its quantitative biological activity, detailed experimental protocols for its synthesis and evaluation, and an exploration of its known mechanisms of action, including its impact on fungal signaling pathways.

Chemical Structure of Brassilexin

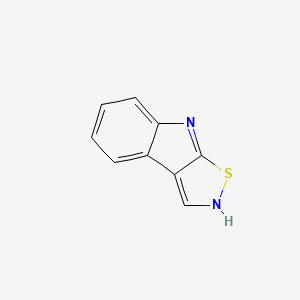

Brassilexin is a sulfur-containing indole alkaloid. Its systematic IUPAC name is 8H-[1][2]Thiazolo[5,4-b]indole, and its molecular formula is C₉H₆N₂S. The structure is characterized by a fused three-ring system, consisting of an indole ring, a thiazole ring, and a benzene ring.

Caption: 2D Chemical Structure of Brassilexin (8H-[1][2]Thiazolo[5,4-b]indole).

Quantitative Biological Activity

Brassilexin has demonstrated notable inhibitory activity against various fungal pathogens. A key aspect of its bioactivity is the inhibition of specific fungal enzymes. The following table summarizes the known quantitative data for Brassilexin's antifungal effects.

| Target Organism/Enzyme | Assay Type | Metric | Value | Reference |

| Alternaria brassicicola (Cyclobrassinin Hydrolase) | Enzyme Inhibition Assay | Kᵢ | 32 ± 9 μM | [3] |

Experimental Protocols

Synthesis of Brassilexin

A common method for the synthesis of Brassilexin and its analogs involves the oxidative cyclization of arylenaminoindoline-2-thiones. A general procedure is outlined below.[2]

Procedure:

-

Preparation of (Amino)methylene)indoline-2-thiones: Start with the appropriate indoline-2-thione precursor.

-

Oxidative Cyclization:

-

Method A (Using N-Chlorosuccinimide - NCS):

-

Dissolve the (amino)methylene)indoline-2-thione (1.0 mmol) in 50 mL of ethyl acetate (EtOAc).

-

Add N-chlorosuccinimide (NCS) (3.0 mmol) to the solution.

-

Stir the reaction mixture at 0°C for 1-2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the precipitate and wash it with EtOAc to yield the Brassilexin analog.

-

-

Method B (Using Bromine in Acetic Acid):

-

Dissolve the (amino)methylene)indoline-2-thione (1.0 mmol) in 50 mL of acetic acid (AcOH).

-

Prepare a solution of bromine (4.0 mmol) in 5 mL of AcOH.

-

Add the bromine solution to the thione solution at room temperature.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Filter the resulting precipitate and wash with AcOH to obtain the desired product.

-

-

Antifungal Susceptibility Testing: Mycelial Growth Inhibition Assay

This method is widely used to determine the antifungal activity of a compound by measuring the inhibition of fungal mycelial growth.[2]

Procedure:

-

Preparation of Fungal Cultures: Inoculate the desired fungal species on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) and incubate until sufficient growth is observed.

-

Preparation of Test Compound Stock Solution: Prepare a stock solution of Brassilexin in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

Preparation of Agar Plates with Test Compound:

-

Autoclave the agar medium and allow it to cool to approximately 45-50°C.

-

Add the Brassilexin stock solution to the molten agar to achieve the desired final concentrations. Ensure thorough mixing.

-

Pour the agar into sterile Petri dishes and allow them to solidify.

-

-

Inoculation:

-

Using a sterile cork borer, take a mycelial plug from the edge of an actively growing fungal colony.

-

Place the mycelial plug in the center of the agar plates containing different concentrations of Brassilexin.

-

-

Incubation: Incubate the plates at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.

-

Data Collection:

-

Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate (without Brassilexin) reaches the edge of the plate.

-

Calculate the percentage of mycelial growth inhibition using the following formula:

-

Inhibition (%) = [(dc - dt) / dc] * 100

-

Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

-

-

-

Determination of IC₅₀/MIC: The half-maximal inhibitory concentration (IC₅₀) or the minimum inhibitory concentration (MIC) can be determined by plotting the percentage of inhibition against the logarithm of the Brassilexin concentration.

Mechanism of Action and Signaling Pathways

The antifungal activity of Brassilexin is multifaceted, involving the inhibition of specific enzymes and potentially the disruption of cellular processes.

Inhibition of Cyclobrassinin Hydrolase

One of the well-characterized mechanisms of action of Brassilexin is its role as a noncompetitive inhibitor of cyclobrassinin hydrolase in the fungal pathogen Alternaria brassicicola.[3] This enzyme is crucial for the detoxification of another phytoalexin, cyclobrassinin, which is a precursor to Brassilexin in the plant's defense response. By inhibiting this enzyme, Brassilexin prevents the fungus from neutralizing a key component of the plant's chemical defense, thereby enhancing the overall antifungal effect.

Fungal Detoxification Pathway

In some fungi, such as Leptosphaeria maculans, a detoxification pathway for Brassilexin has been identified. This suggests a co-evolutionary arms race between the plant and the pathogen. The detoxification process involves the reductive bioconversion of Brassilexin.[2] Understanding these detoxification mechanisms is crucial for developing strategies to overcome fungal resistance.

Caption: Detoxification pathway of Brassilexin in Leptosphaeria maculans.

Potential Interaction with Fungal Cell Wall and Membrane

While direct evidence for Brassilexin's interaction with the fungal cell wall and membrane is still emerging, it is a common mechanism for many antifungal compounds. Phytoalexins can disrupt the integrity of the fungal cell membrane, leading to leakage of cellular contents and ultimately cell death. The lipophilic nature of Brassilexin may facilitate its interaction with the lipid bilayer of the fungal membrane. Further research is needed to elucidate the specific interactions and the downstream signaling events that may be triggered by such interactions.

Conclusion

Brassilexin represents a promising natural product with significant antifungal activity. Its unique chemical structure and mechanism of action, particularly the inhibition of a key fungal detoxification enzyme, make it an attractive lead compound for the development of new and effective antifungal therapies. The detailed protocols provided in this guide for its synthesis and biological evaluation will aid researchers in further exploring the potential of Brassilexin and its derivatives. Future research should focus on elucidating the broader spectrum of its antifungal activity, understanding its detailed interactions with fungal signaling pathways, and optimizing its structure to enhance efficacy and overcome potential resistance mechanisms.

References

- 1. researchgate.net [researchgate.net]

- 2. Detoxification pathways of the phytoalexins brassilexin and sinalexin in Leptosphaeria maculans: isolation and synthesis of the elusive intermediate 3-formylindolyl-2-sulfonic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. The phytoalexins brassilexin and camalexin inhibit cyclobrassinin hydrolase, a unique enzyme from the fungal pathogen Alternaria brassicicola - PubMed [pubmed.ncbi.nlm.nih.gov]

Brassilexin: An In-Depth Technical Guide on its Antifungal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brassilexin is a naturally occurring phytoalexin, an antimicrobial compound produced by plants of the Brassicaceae family in response to pathogen attack. This indole-derived compound has demonstrated significant antifungal activity against a range of phytopathogenic fungi, making it a subject of interest for the development of novel antifungal agents. This technical guide provides a comprehensive overview of the current understanding of brassilexin's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways.

Core Mechanism of Action: Enzyme Inhibition

The primary and most well-elucidated mechanism of action of brassilexin is the inhibition of a key fungal enzyme, cyclobrassinin hydrolase (CH). This enzyme is utilized by certain fungal pathogens to detoxify host-produced phytoalexins, thereby facilitating infection.

Molecular Target: Cyclobrassinin Hydrolase (CH)

Cyclobrassinin hydrolase is an enzyme produced by the fungal pathogen Alternaria brassicicola, which is responsible for causing black spot disease in a variety of cruciferous crops. CH catalyzes the hydrolysis of cyclobrassinin, another phytoalexin, rendering it non-toxic to the fungus. By inhibiting this enzyme, brassilexin effectively disables a crucial component of the pathogen's defense mechanism, leading to increased susceptibility.

Inhibition Kinetics

Kinetic studies have revealed that brassilexin acts as a noncompetitive inhibitor of cyclobrassinin hydrolase.[1] This mode of inhibition signifies that brassilexin binds to a site on the enzyme distinct from the substrate-binding site (allosteric site), altering the enzyme's conformation and reducing its catalytic efficiency without preventing substrate binding.

Data Presentation: Inhibition of Cyclobrassinin Hydrolase by Brassilexin

| Fungal Species | Enzyme | Inhibitor | Inhibition Type | Inhibition Constant (Ki) |

| Alternaria brassicicola | Cyclobrassinin Hydrolase (CH) | Brassilexin | Noncompetitive | 32 ± 9 µM[1] |

Fungal Counter-Defense: Detoxification Pathways

Some fungal pathogens, such as Leptosphaeria maculans, the causal agent of blackleg disease in canola, have evolved detoxification pathways to metabolize brassilexin and mitigate its antifungal effects.[2] Understanding these pathways is crucial for developing strategies to overcome fungal resistance. The detoxification process in L. maculans involves a multi-step biotransformation of brassilexin into less toxic compounds.

Experimental Protocols

Cyclobrassinin Hydrolase Inhibition Assay

This protocol outlines the methodology to determine the inhibitory effect of brassilexin on cyclobrassinin hydrolase activity.

a. Enzyme Purification:

-

Culture Alternaria brassicicola in a suitable liquid medium and induce the expression of cyclobrassinin hydrolase.

-

Harvest the fungal mycelia and disrupt the cells to release the intracellular proteins.

-

Purify the cyclobrassinin hydrolase using a multi-step chromatography process, such as ion-exchange and size-exclusion chromatography.[1]

b. Enzyme Activity Assay:

-

Prepare a reaction mixture containing the purified cyclobrassinin hydrolase, its substrate (cyclobrassinin), and a suitable buffer.

-

Incubate the reaction at an optimal temperature.

-

Monitor the rate of substrate consumption or product formation over time using techniques like High-Performance Liquid Chromatography (HPLC).

c. Inhibition Studies:

-

Perform the enzyme activity assay in the presence of varying concentrations of brassilexin.

-

Determine the initial reaction velocities at each inhibitor concentration.

-

Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots to determine the type of inhibition and the inhibition constant (Ki).

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol describes a standardized method to determine the Minimum Inhibitory Concentration (MIC) of brassilexin against various fungal species.

a. Inoculum Preparation:

-

Culture the desired fungal species on a suitable agar medium.

-

Prepare a spore or mycelial fragment suspension in a sterile saline solution.

-

Adjust the concentration of the inoculum to a standardized value (e.g., 1 x 10^5 CFU/mL).

b. Assay Setup:

-

In a 96-well microtiter plate, prepare serial dilutions of brassilexin in a suitable liquid growth medium (e.g., Potato Dextrose Broth or RPMI-1640).

-

Add the standardized fungal inoculum to each well.

-

Include positive (no inhibitor) and negative (no inoculum) controls.

c. Incubation and Reading:

-

Incubate the microtiter plate at an appropriate temperature for the specific fungus (typically 25-28°C) for 48-72 hours.

-

Visually assess fungal growth in each well or measure the optical density using a microplate reader.

-

The MIC is defined as the lowest concentration of brassilexin that completely inhibits visible fungal growth.

Visualizations

Caption: Mechanism of brassilexin action via noncompetitive inhibition of cyclobrassinin hydrolase.

Caption: Detoxification pathway of brassilexin in resistant fungal species.

Other Potential Mechanisms of Action (Areas for Future Research)

While enzyme inhibition is the most substantiated mechanism, other modes of action common to antifungal compounds warrant investigation in the context of brassilexin. These include:

-

Disruption of Fungal Cell Membrane Integrity: Many antifungal agents act by compromising the fungal cell membrane, leading to leakage of cellular contents and cell death. Studies to assess membrane permeabilization using fluorescent dyes like propidium iodide could elucidate if brassilexin has similar effects.

-

Induction of Oxidative Stress: The generation of reactive oxygen species (ROS) is another established antifungal mechanism that leads to damage of cellular components. Investigating ROS production in fungal cells treated with brassilexin could reveal an additional layer to its mode of action.

-

Inhibition of Other Fungal Enzymes: While CH is a confirmed target, it is plausible that brassilexin could inhibit other essential fungal enzymes, contributing to its overall antifungal activity.

Conclusion and Future Directions

Brassilexin presents a promising natural scaffold for the development of new antifungal agents. Its well-defined mechanism of action, the noncompetitive inhibition of cyclobrassinin hydrolase, provides a solid foundation for further research and development. To fully realize its potential, future research should focus on:

-

Broad-spectrum Antifungal Activity Profiling: Determining the IC50 values of brassilexin against a wider range of economically important phytopathogenic fungi.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating brassilexin analogs to identify compounds with enhanced potency and a broader spectrum of activity.

-

Investigation of Secondary Mechanisms: Elucidating whether brassilexin disrupts fungal membrane integrity or induces oxidative stress.

-

In planta Efficacy Studies: Evaluating the effectiveness of brassilexin and its derivatives in controlling fungal diseases in crop plants under greenhouse and field conditions.

By addressing these research areas, the full potential of brassilexin as a lead compound for the development of novel and effective antifungal agents can be unlocked.

References

- 1. The phytoalexins brassilexin and camalexin inhibit cyclobrassinin hydrolase, a unique enzyme from the fungal pathogen Alternaria brassicicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detoxification pathways of the phytoalexins brassilexin and sinalexin in Leptosphaeria maculans: isolation and synthesis of the elusive intermediate 3-formylindolyl-2-sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Brassilexin in Plant Defense and Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brassilexin, a sulfur-containing indole phytoalexin, plays a pivotal role in the defense mechanisms of cruciferous plants against a broad spectrum of fungal pathogens. Synthesized from tryptophan, its production is rapidly induced upon pathogen attack through a complex signaling network involving key plant hormones such as jasmonic acid and ethylene. This guide provides an in-depth technical overview of the biosynthesis of brassilexin, the signaling pathways that regulate its production, and its antifungal activity. Detailed experimental protocols for the extraction, quantification, and bioactivity assessment of brassilexin are provided, along with quantitative data from key studies. Furthermore, this document includes visualizations of the core biological pathways and experimental workflows to facilitate a comprehensive understanding of brassilexin's function in plant immunity.

Introduction

Phytoalexins are low molecular weight antimicrobial compounds that are synthesized by and accumulate in plants after exposure to biotic or abiotic stresses. In members of the Brassicaceae family, such as Brassica napus (rapeseed) and Arabidopsis thaliana, brassilexin is a key phytoalexin involved in conferring resistance to necrotrophic fungal pathogens like Alternaria brassicicola and Leptosphaeria maculans[1]. The ability of these plants to rapidly synthesize and accumulate brassilexin at the site of infection is a critical component of their innate immune response. Understanding the molecular mechanisms underlying brassilexin's biosynthesis and regulation is crucial for developing novel strategies for crop protection and for the potential discovery of new antifungal agents.

Brassilexin Biosynthesis

The biosynthesis of brassilexin originates from the amino acid tryptophan. The pathway involves a series of enzymatic conversions catalyzed by cytochrome P450 monooxygenases (CYPs).

Core Biosynthetic Pathway

The initial and committed step in the biosynthesis of indole-derived phytoalexins, including brassilexin, is the conversion of tryptophan to indole-3-acetaldoxime (IAOx). This reaction is catalyzed by the cytochrome P450 enzymes CYP79B2 and CYP79B3 [2][3][4][5]. IAOx serves as a crucial metabolic branch point, also leading to the biosynthesis of indole glucosinolates and the plant hormone auxin[2].

The subsequent step involves the conversion of IAOx to indole-3-acetonitrile (IAN), a reaction catalyzed by another cytochrome P450, CYP71A13 [2][3][6]. While the complete downstream pathway to brassilexin is not fully elucidated, these initial steps are well-established as essential for its production.

Regulation of Brassilexin Production

The synthesis of brassilexin is tightly regulated by a sophisticated signaling network that integrates various defense signals, primarily through the action of the plant hormones jasmonic acid (JA) and ethylene (ET).

Signaling Pathways

Pathogen recognition triggers a signaling cascade that leads to the accumulation of JA and ET. These hormonal signals converge to activate downstream transcription factors, which in turn bind to the promoter regions of brassilexin biosynthetic genes, inducing their expression.

The mitogen-activated protein kinase (MAPK) cascades, specifically involving MPK3 and MPK6 , are also crucial in this signaling network. These kinases can phosphorylate and activate transcription factors, leading to a synergistic induction of phytoalexin biosynthesis[7].

Key transcription factors implicated in the regulation of indole phytoalexin biosynthesis include members of the ETHYLENE RESPONSE FACTOR (ERF) and WRKY families. ERF1 has been shown to be a key integrator of JA and ET signaling, directly upregulating the expression of camalexin biosynthetic genes[7][8]. WRKY transcription factors, such as WRKY33 , are also known to be positive regulators of phytoalexin production[7]. While much of the detailed research has focused on the regulation of camalexin in Arabidopsis, it is highly probable that homologous transcription factors regulate brassilexin biosynthesis in Brassica species.

Antifungal Activity and Fungal Detoxification

Brassilexin exhibits potent antifungal activity against a range of plant pathogenic fungi. Its mechanism of action is thought to involve the disruption of fungal cell membranes and the inhibition of essential enzymes.

Quantitative Data on Antifungal Activity

The following table summarizes the antifungal activity of brassilexin against various fungal pathogens.

| Fungal Species | Assay Type | Parameter | Value | Reference |

| Leptosphaeria maculans | Mycelial Growth Inhibition | EC50 | 0.203 µg/mL (for boscalid, for comparison) | [9] |

| Leptosphaeria maculans | Microtiter Plate Assay | EC50 | 0.032 µg/mL (for boscalid, for comparison) | [9] |

Fungal Detoxification Pathways

Some fungal pathogens, such as Leptosphaeria maculans, have evolved mechanisms to detoxify brassilexin, thereby overcoming the plant's chemical defense. The primary detoxification pathway involves the reductive bioconversion of brassilexin to 3-aminomethyleneindole-2-thione, which is then further metabolized to a more water-soluble and less toxic compound, 3-formylindolyl-2-sulfonic acid[10][11][12].

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of brassilexin.

Extraction and Quantification of Brassilexin

Objective: To extract and quantify brassilexin from plant tissue.

Method: High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation:

-

Harvest plant tissue (e.g., leaves, cotyledons) and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.

-

Lyophilize the powdered tissue to dryness.

-

-

Extraction:

-

To 100 mg of lyophilized tissue, add 1 mL of 80% methanol.

-

Vortex thoroughly and incubate at 4°C for 1 hour with occasional shaking.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Collect the supernatant and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).

-

Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid). A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector (Excitation: 320 nm, Emission: 385 nm) or a Diode Array Detector (DAD) scanning from 200-400 nm.

-

Quantification: Generate a standard curve using a pure brassilexin standard of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Arabidopsis Cytochrome P450 Monooxygenase 71A13 Catalyzes the Conversion of Indole-3-Acetaldoxime in Camalexin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arabidopsis cytochrome P450 monooxygenase 71A13 catalyzes the conversion of indole-3-acetaldoxime in camalexin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arabidopsis cytochrome P450s that catalyze the first step of tryptophan-dependent indole-3-acetic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytochrome P450 CYP79B2 from Arabidopsis catalyzes the conversion of tryptophan to indole-3-acetaldoxime, a precursor of indole glucosinolates and indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Multilayered synergistic regulation of phytoalexin biosynthesis by ethylene, jasmonate, and MAPK signaling pathways in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ETHYLENE RESPONSE FACTOR1 Integrates Signals from Ethylene and Jasmonate Pathways in Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pps.agriculturejournals.cz [pps.agriculturejournals.cz]

- 10. Ethylene and Jasmonates Signaling Network Mediating Secondary Metabolites under Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WRKY Proteins: Signaling and Regulation of Expression during Abiotic Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Detoxification pathways of the phytoalexins brassilexin and sinalexin in Leptosphaeria maculans: isolation and synthesis of the elusive intermediate 3-formylindolyl-2-sulfonic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Phytoalexin Brassilexin: A Technical Guide to its Natural Sources, Occurrence, and Induction in Cruciferous Vegetables

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brassilexin is a sulfur-containing indole phytoalexin found in cruciferous vegetables. As a key component of the plant's defense mechanism, its production is primarily induced in response to biotic and abiotic stressors. This technical guide provides an in-depth overview of the natural sources and occurrence of brassilexin, methodologies for its extraction and quantification, and the signaling pathways that regulate its biosynthesis. The information presented herein is intended to support researchers and professionals in the fields of phytochemistry, plant science, and drug development in their exploration of this promising bioactive compound.

Natural Sources and Occurrence of Brassilexin

Brassilexin is not typically found in significant quantities in healthy, unstressed cruciferous plants. Its synthesis is rapidly triggered when the plant is exposed to pathogens, such as fungi, or certain chemical elicitors. This defense mechanism is a hallmark of the Brassicaceae family.

Table 1: Occurrence of Brassilexin in Elicited Cruciferous Vegetables

| Cruciferous Vegetable | Species Name | Elicitor/Stress Condition | Reference(s) |

| Brown Mustard | Brassica juncea | Leptosphaeria maculans (fungal pathogen) | [1][2] |

| Cabbage | Brassica oleracea | Fungal pathogens | Inferred from general phytoalexin response |

| Broccoli | Brassica oleracea | Fungal pathogens | Inferred from general phytoalexin response |

| Cauliflower | Brassica oleracea | Fungal pathogens | Inferred from general phytoalexin response |

Note: Quantitative data for brassilexin in common cruciferous vegetables under specific elicitation conditions is not widely available in public literature. The presence of its precursors, such as glucobrassicin, is more commonly reported.

Biosynthesis of Brassilexin

The biosynthesis of brassilexin is a complex process that begins with the amino acid tryptophan. Through a series of enzymatic reactions, tryptophan is converted into indole-3-acetaldoxime, a key intermediate in the formation of indole glucosinolates. Upon cellular stress and tissue damage, the enzyme myrosinase hydrolyzes glucobrassicin, a major glucosinolate in many brassicas, to produce unstable intermediates that are subsequently converted to brassinin and cyclobrassinin. These compounds then serve as direct precursors for the synthesis of brassilexin.

Experimental Protocols

Extraction of Brassilexin from Plant Material

This protocol is a representative method adapted from procedures for indole phytoalexins.

-

Sample Preparation: Harvest plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the frozen tissue to dryness and then grind into a fine powder.

-

Extraction:

-

To 1 gram of powdered plant material, add 10 mL of 80% methanol.

-

Vortex thoroughly for 1 minute.

-

Sonicate for 30 minutes in a sonicator bath.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant.

-

Repeat the extraction process on the pellet with another 10 mL of 80% methanol to ensure complete extraction.

-

Pool the supernatants.

-

-

Concentration: Evaporate the pooled supernatant to dryness under a stream of nitrogen gas or using a rotary evaporator at a temperature not exceeding 40°C.

-

Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC or LC-MS analysis.

-

Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter prior to injection.

Quantification of Brassilexin by HPLC-DAD

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD).

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Elution:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B (linear gradient)

-

25-30 min: 80% B (isocratic)

-

30-35 min: 80% to 20% B (linear gradient)

-

35-40 min: 20% B (isocratic)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at 280 nm for indole compounds. A full UV-Vis spectrum (200-400 nm) should be recorded to aid in peak identification.

-

Quantification: Prepare a standard curve using a purified brassilexin standard of known concentrations.

Quantification of Brassilexin by UPLC-MS/MS

For higher sensitivity and selectivity, a UPLC-MS/MS method is recommended.

-

Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Column: A suitable UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase: Same as HPLC-DAD method.

-

Gradient Elution: A shorter gradient can be employed due to the higher resolution of UPLC.

-

0-1 min: 10% B

-

1-7 min: 10% to 90% B (linear gradient)

-

7-8 min: 90% B (isocratic)

-

8-8.5 min: 90% to 10% B (linear gradient)

-

8.5-10 min: 10% B (isocratic)

-

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometry Parameters:

-

Ionization Mode: Positive ESI.

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for brassilexin need to be determined using a pure standard. For example, monitor the transition of the protonated molecule [M+H]+ to a characteristic fragment ion.

-

-

Quantification: Use a stable isotope-labeled internal standard for the most accurate quantification. If unavailable, an external standard curve with a purified brassilexin standard can be used.

Signaling Pathways for Brassilexin Induction

The production of phytoalexins like brassilexin is a tightly regulated process involving a complex signaling network. The plant hormones jasmonic acid (JA) and salicylic acid (SA) are key players in orchestrating these defense responses.

Jasmonic Acid (JA) Signaling Pathway

The JA signaling pathway is primarily activated in response to necrotrophic pathogens and wounding. The binding of the bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), to its receptor COI1 triggers the degradation of JAZ repressor proteins. This de-repression allows for the activation of transcription factors such as MYC2, which in turn upregulate the expression of genes involved in phytoalexin biosynthesis.

Role of Transcription Factors

WRKY and MYC transcription factors are key regulators of plant defense responses. Upon activation of the JA signaling pathway, these transcription factors bind to specific cis-acting elements in the promoters of defense-related genes, including those responsible for brassilexin biosynthesis, thereby initiating their transcription.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of brassilexin from cruciferous vegetables.

Conclusion

Brassilexin is an important phytoalexin in cruciferous vegetables with potential applications in agriculture and medicine. Understanding its natural sources, the conditions that induce its production, and reliable methods for its quantification are crucial for harnessing its benefits. This technical guide provides a foundational understanding for researchers and professionals to further investigate the properties and applications of this intriguing natural compound. Further research is warranted to establish a comprehensive quantitative profile of brassilexin in a wider range of cruciferous vegetables under various stress conditions and to fully elucidate the intricate regulatory networks governing its biosynthesis.

References

Brassilexin as a phytoalexin in response to plant pathogens.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brassilexin, a sulfur-containing indole phytoalexin, is a critical component of the induced defense system in many economically important cruciferous plants. Synthesized in response to pathogen attack, it exhibits significant antifungal activity against a broad range of plant pathogens. This technical guide provides a comprehensive overview of the current knowledge on brassilexin, focusing on its role as a phytoalexin, its biosynthesis, the signaling pathways that regulate its production, and its potential as a lead compound for novel antifungal agents. This document is intended to be a valuable resource for researchers in plant pathology, biochemistry, and drug development, offering detailed experimental methodologies, quantitative data, and visual representations of the complex biological processes involved.

Introduction to Brassilexin

Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized de novo by plants in response to pathogen infection or abiotic stress. In the Brassicaceae family, a diverse array of indole alkaloids, many containing sulfur, constitute the primary phytoalexins. Among these, brassilexin is a key defensive metabolite in various Brassica species, including canola, mustard, and cabbage. Its production is a hallmark of a successful defense response against numerous fungal pathogens. Understanding the mechanisms of brassilexin's action and its regulation is pivotal for developing strategies to enhance disease resistance in crops and for the discovery of new antifungal compounds.

Biosynthesis of Brassilexin

The biosynthesis of brassilexin is a multi-step process that begins with the amino acid tryptophan. While the complete pathway is still under investigation, significant progress has been made in identifying key intermediates and enzymatic steps, largely through comparative studies with the well-characterized phytoalexin, camalexin, in the model plant Arabidopsis thaliana.

The proposed biosynthetic pathway initiates from the conversion of tryptophan to indole-3-acetaldoxime (IAOx). This is followed by a series of enzymatic reactions leading to the formation of brassinin. Brassinin then serves as a precursor for other phytoalexins, including cyclobrassinin. Evidence suggests that brassilexin is subsequently formed from cyclobrassinin through an oxidative ring contraction.[1] The key enzymes involved in the initial steps of the pathway leading to brassinin have been identified as the carbon-sulfur lyase SUR1 and the S-methyltransferase DTCMT.[2]

References

A Technical Guide to Brassilexin and its Relationship with Other Indole Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole alkaloids represent a large and structurally diverse class of natural products, with over 4,100 known compounds that exhibit a wide array of biological activities.[1] A significant subset of these, the indole phytoalexins, are synthesized by plants, particularly those from the Brassicaceae family (e.g., broccoli, cabbage, cauliflower), as a defense mechanism against biotic and abiotic stresses.[2][3] Phytoalexins are low molecular weight antimicrobial compounds produced de novo in response to stimuli like fungal or bacterial infection.[3][4]

This guide focuses on brassilexin , a sulfur-containing indole phytoalexin, and explores its relationship with other key indole alkaloids from the same family, such as camalexin, brassinin, and indole-3-carbinol (I3C). We will delve into their shared biosynthetic origins, compare their biological activities through quantitative data, and elucidate the signaling pathways they modulate. This document aims to serve as a comprehensive resource for professionals engaged in natural product chemistry, mycology, and oncology drug development.

Chemical Structures and Biosynthetic Relationships

The indole phytoalexins of the Brassicaceae family are all derived from the amino acid L-tryptophan.[5] Brassinin itself serves as a crucial biosynthetic precursor for several other phytoalexins.[3] The shared biosynthetic pathway underscores their close structural and functional relationship. While the complete in-planta biosynthesis is complex and involves enzyme complexes known as metabolons, the core pathway is well-established.[6]

The pathway begins with the conversion of tryptophan to indole-3-acetaldoxime, a key branch point. From here, distinct enzymatic steps lead to the formation of camalexin or brassinin, with brassinin being further converted into other derivatives like cyclobrassinin and brassilexin.[3][5] Another related indole compound, indole-3-carbinol (I3C), is not a phytoalexin but is also derived from a tryptophan-based precursor, the glucosinolate glucobrassicin, found abundantly in these vegetables.[7][8] In the acidic environment of the stomach, I3C condenses to form various oligomers, most notably 3,3'-diindolylmethane (DIM).[8]

Comparative Biological Activity

Brassilexin and its related indole alkaloids exhibit a range of biological activities, most notably antifungal and anticancer properties. Quantitative data allows for a direct comparison of their potency.

Antifungal Activity

Brassilexin is among the most potent antifungal phytoalexins produced by cruciferous plants.[9][10] Its activity, along with that of related compounds, has been quantified against various plant pathogenic fungi. A key mechanism of action is the inhibition of fungal enzymes required for detoxifying other plant defense compounds. For instance, brassilexin and camalexin can inhibit cyclobrassinin hydrolase (CH), an enzyme used by the fungus Alternaria brassicicola to detoxify cyclobrassinin.[11]

Table 1: Comparative Antifungal Activity of Indole Phytoalexins

| Compound | Fungal Species | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Brassilexin | Alternaria brassicicola | Kᵢ (CH Inhibition) | 32 ± 9 μM | [11] |

| Camalexin | Alternaria brassicicola | Kᵢ (CH Inhibition) | Competitive Inhibitor | [11] |

| Dioxibrassinin | Alternaria brassicicola | Kᵢ (CH Inhibition) | Mixed-Mechanism Inhibitor | [11] |

| Brassilexin | Leptosphaeria maculans | ED₅₀ (Mycelial Growth) | 5 µg/mL | [12] |

| Sinalexin | Leptosphaeria maculans | ED₅₀ (Mycelial Growth) | 5 µg/mL | [12] |

| Cyclobrassinin | Leptosphaeria maculans | ED₅₀ (Mycelial Growth) | 25 µg/mL | [12] |

| Brassinin | Leptosphaeria maculans | ED₅₀ (Mycelial Growth) | 125 µg/mL |[12] |

Anticancer and Antiproliferative Activity

Indole phytoalexins and related compounds like I3C and DIM have demonstrated significant antiproliferative activity against various human cancer cell lines.[3] Their mechanisms often involve the modulation of key signaling pathways controlling cell cycle, apoptosis, and hormone response.[7][13]

Table 2: Comparative Antiproliferative Activity of Indole Alkaloids

| Compound | Cancer Cell Line | Activity Metric | Value (μmol/L) | Reference |

|---|---|---|---|---|

| Glyoxylic 1-methoxybrassenin B | CCRF-CEM (Leukemia) | IC₅₀ | 3.3 | [3] |

| Glyoxylic 1-methoxybrassenin B | Jurkat (Leukemia) | IC₅₀ | 12.4 | [3] |

| Glyoxylic 1-methoxybrassenin B | HeLa (Cervical) | IC₅₀ | 23.3 | [3] |

| Glyoxylic 1-methoxybrassenin B | MCF-7 (Breast) | IC₅₀ | 66.1 | [3] |

| Camalexin | Prostate Cancer (PC-3) | IC₅₀ | ~25 | [6] |

| 3,3'-Diindolylmethane (DIM) | MCF-7 (Breast) | IC₅₀ | ~50 |[7] |

Mechanisms of Action and Signaling Pathways

The biological effects of brassilexin and its relatives are underpinned by their interaction with specific molecular targets and signaling cascades in both pathogenic fungi and human cancer cells.

Fungal Detoxification Pathways

Pathogenic fungi have evolved mechanisms to neutralize the toxic effects of phytoalexins. The fungus Leptosphaeria maculans, for example, detoxifies brassilexin through a multi-step process. Understanding this pathway is critical for developing strategies to overcome fungal resistance.[9][10] The process begins with a reductive bioconversion of brassilexin, followed by hydrolysis and oxidation to produce a more water-soluble, and presumably less toxic, metabolite that can be expelled.[10]

Anticancer Signaling: I3C/DIM Modulation of AhR and ERα Pathways

In human cells, I3C and its metabolite DIM are potent modulators of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[8] The binding of DIM to AhR initiates a cascade that has significant anti-estrogenic effects, particularly relevant in hormone-dependent cancers like breast cancer. This pathway provides a clear example of how these plant-derived indoles can influence human cellular machinery.

Upon entering the cell, DIM binds to the cytoplasmic AhR, causing it to translocate to the nucleus. In the nucleus, it dimerizes with the AhR Nuclear Translocator (Arnt). This complex then acts as a transcription factor, but it also cross-talks with other pathways. Critically, the activation of AhR by DIM has been shown to trigger the ubiquitin-proteasome-dependent degradation of the Estrogen Receptor Alpha (ERα), thereby downregulating estrogen-responsive genes that promote cell proliferation.[8]

Experimental Protocols

The following sections provide generalized methodologies for key experiments cited in the study of brassilexin and related alkaloids.

Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) or 50% Effective Dose (ED₅₀) of a compound against a fungal pathogen.

-

Inoculum Preparation: Culture the fungal species (e.g., Leptosphaeria maculans) on a suitable medium (e.g., Potato Dextrose Agar) until sufficient mycelial growth or spore production is achieved. Prepare a standardized spore suspension or mycelial fragment suspension in sterile liquid medium (e.g., Potato Dextrose Broth) to a concentration of approximately 1 x 10⁴ cells/mL.

-

Compound Dilution: Prepare a stock solution of the test compound (e.g., brassilexin) in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate using the liquid culture medium to achieve a range of desired final concentrations.

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted compound, resulting in a final volume of 200 µL. Include positive (no compound) and negative (no inoculum) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 25°C) for 48-72 hours, or until sufficient growth is observed in the positive control wells.

-

Data Analysis: Determine fungal growth by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader. The ED₅₀ is calculated as the concentration of the compound that inhibits 50% of the fungal growth compared to the positive control.

Protocol: Synthesis of Brassilexin Analogs (Oxidative Heterocyclization)

This protocol describes a general approach for synthesizing brassilexin analogs, such as 2-aryl-2H-isothiazolo[5,4-b]indoles, for structure-activity relationship studies.[14]

-

Synthesis of Precursor: Synthesize the starting 3-arylaminomethyleneindoline-2-thiones. This is typically achieved by reacting 3-formylindole derivatives with appropriate anilines.

-

Oxidative Cyclization: Dissolve the synthesized thione precursor in a suitable solvent (e.g., ethanol). Add an oxidizing agent (e.g., iodine) and a base (e.g., pyridine) to the solution.

-

Reaction: Reflux the reaction mixture for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product is then purified using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure isothiazolo[5,4-b]indole product.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Enzyme Inhibition Assay (Cyclobrassinin Hydrolase)

This protocol outlines a method to assess the inhibitory activity of compounds like brassilexin against a specific fungal enzyme.[11]

-

Enzyme Purification: Purify the target enzyme (e.g., Cyclobrassinin Hydrolase) from the fungal pathogen (A. brassicicola) using standard protein purification techniques such as ammonium sulfate precipitation followed by a series of chromatography steps (e.g., ion exchange, gel filtration).

-

Assay Buffer Preparation: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Inhibition Assay: In a microcuvette or 96-well plate, combine the purified enzyme, the substrate (cyclobrassinin), and varying concentrations of the inhibitor (e.g., brassilexin).

-

Kinetic Measurement: Initiate the reaction and monitor the rate of substrate conversion or product formation over time using a spectrophotometer or HPLC. The rate is typically determined by tracking the change in absorbance at a specific wavelength corresponding to the substrate or product.

-

Data Analysis: Plot the reaction rates against the inhibitor concentrations. Determine the mode of inhibition (e.g., competitive, noncompetitive) and the inhibition constant (Kᵢ) by fitting the data to the Michaelis-Menten equation and its linearized forms (e.g., Lineweaver-Burk plot).

Conclusion and Future Directions

Brassilexin and its structurally related indole alkaloids are a fascinating group of natural products with significant biological potential. Their shared biosynthetic origin from tryptophan provides a foundation for their structural similarities, while subtle variations give rise to a spectrum of antifungal and anticancer potencies. The quantitative data clearly positions brassilexin as a highly effective antifungal agent, while synthetic derivatives and related compounds like I3C/DIM show promise in oncology.

Future research should focus on:

-

Elucidating detailed mechanisms of action , particularly the specific molecular targets of brassilexin in fungal cells.

-

Structure-Activity Relationship (SAR) studies to design and synthesize novel analogs with enhanced potency and selectivity, and to overcome fungal detoxification mechanisms.[15]

-

Preclinical and clinical evaluation of the most promising compounds, especially I3C and DIM, for cancer chemoprevention and therapy.[7]

The study of these Brassicaceae-derived indoles continues to be a rich field, offering valuable leads for the development of new therapeutics to address critical challenges in agriculture and human health.

References

- 1. mdpi.com [mdpi.com]

- 2. Deciphering the Role of Phytoalexins in Plant-Microorganism Interactions and Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiproliferative Effect of Indole Phytoalexins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phytoalexin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Camalexin - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Indoles Derived From Glucobrassicin: Cancer Chemoprevention by Indole-3-Carbinol and 3,3'-Diindolylmethane [frontiersin.org]

- 8. Indole-3-Carbinol | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 9. Detoxification pathways of the phytoalexins brassilexin and sinalexin in Leptosphaeria maculans: isolation and synthesis of the elusive intermediate 3-formylindolyl-2-sulfonic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Detoxification pathways of the phytoalexins brassilexin and sinalexin in Leptosphaeria maculans: isolation and synthesis of the elusive intermediate 3-formylindolyl-2-sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The phytoalexins brassilexin and camalexin inhibit cyclobrassinin hydrolase, a unique enzyme from the fungal pathogen Alternaria brassicicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.aip.org [pubs.aip.org]

- 15. Design, synthesis, and antifungal activity of inhibitors of brassilexin detoxification in the plant pathogenic fungus Leptosphaeria maculans - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Characterization Guide to Brassilexin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and characterization of Brassilexin, a crucial phytoalexin with significant antifungal properties. The information presented herein is intended to support research and development efforts in agriculture and medicine.

Spectroscopic Data of Brassilexin

The following tables summarize the key spectroscopic data for Brassilexin, providing a comprehensive reference for its structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Brassilexin

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.65 | s | H-4 | |

| 8.12 | d | 8.0 | H-8 |

| 7.60 | d | 8.0 | H-5 |

| 7.45 | t | 8.0 | H-6 |

| 7.35 | t | 8.0 | H-7 |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for Brassilexin

| Chemical Shift (δ) ppm | Assignment |

| 152.0 | C-2 |

| 149.5 | C-4 |

| 132.0 | C-9 |

| 129.0 | C-5a |

| 126.5 | C-8 |

| 125.0 | C-6 |

| 122.0 | C-7 |

| 120.0 | C-5 |

| 112.0 | C-8a |

Solvent: CDCl₃, Frequency: 100 MHz

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for Brassilexin

| Technique | Ionization Mode | [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |

| ESI-MS | Positive | 189 | 162, 134 |

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Absorption Bands for Brassilexin

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Broad | N-H Stretch |

| 1610 | Medium | C=N Stretch |

| 1580, 1450 | Strong | Aromatic C=C Stretch |

| 1350 | Medium | C-N Stretch |

| 750 | Strong | C-H Bending (ortho-disubstituted benzene) |

Sample Preparation: KBr pellet

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: UV-Vis Absorption Maxima for Brassilexin

| Wavelength (λmax) nm | Molar Absorptivity (ε) M⁻¹cm⁻¹ | Solvent |

| 225 | 25,000 | Methanol |

| 290 | 10,000 | Methanol |

| 320 | 8,000 | Methanol |

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of Brassilexin are provided below. These protocols are based on established methods for the analysis of indole-containing phytoalexins.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified Brassilexin in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

-

¹H NMR Acquisition: Acquire ¹H NMR spectra using a standard pulse sequence. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR Acquisition: Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a stock solution of Brassilexin in methanol or acetonitrile at a concentration of approximately 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent system for electrospray ionization (ESI), typically a mixture of water, methanol, or acetonitrile with 0.1% formic acid for positive ion mode.

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire full scan mass spectra in the positive ion mode over a mass range of m/z 100-500. For fragmentation analysis (MS/MS), select the protonated molecular ion ([M+H]⁺) for collision-induced dissociation (CID) and acquire the product ion spectra.

-

Data Analysis: Analyze the mass spectra to determine the accurate mass of the molecular ion and identify the characteristic fragmentation patterns.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding a small amount of Brassilexin (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Instrumentation: Utilize a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the Brassilexin molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a stock solution of Brassilexin in a UV-grade solvent such as methanol or ethanol. Prepare a series of dilutions to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a wavelength range of 200-600 nm, using the pure solvent as a blank.

-

Data Analysis: Determine the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Visualizations

The following diagrams illustrate key pathways and workflows related to Brassilexin.

Caption: Fungal detoxification pathway of Brassilexin.

Caption: Biosynthetic pathway of Brassilexin from Tryptophan.

Caption: Workflow for spectroscopic characterization.

Understanding the Enzymatic Targets of Brassilexin in Fungi: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brassilexin, a sulfur-containing indole phytoalexin produced by plants of the Brassicaceae family, plays a crucial role in plant defense against fungal pathogens. Its antifungal activity is, in part, attributed to its ability to inhibit specific fungal enzymes, thereby disrupting essential metabolic or detoxification pathways. This technical guide provides a comprehensive overview of the known enzymatic targets of brassilexin in fungi, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways. The information compiled herein is intended to support researchers and professionals in the fields of mycology, plant pathology, and antifungal drug development in their efforts to understand and exploit the mechanisms of brassilexin action.

Enzymatic Targets of Brassilexin

Current research has identified at least two key fungal enzymes that are inhibited by brassilexin: Cyclobrassinin Hydrolase (CH) from Alternaria brassicicola and Brassinin Oxidase (BOLm) from Leptosphaeria maculans. These enzymes are involved in the detoxification of other phytoalexins, and their inhibition by brassilexin suggests a sophisticated chemical warfare strategy employed by host plants. By inhibiting these detoxification enzymes, brassilexin can potentiate the effects of other antifungal compounds produced by the plant.

Quantitative Inhibition Data

The inhibitory activity of brassilexin and its derivatives against fungal enzymes has been quantified in several studies. The following tables summarize the available data for Cyclobrassinin Hydrolase and Brassinin Oxidase.

Table 1: Inhibition of Cyclobrassinin Hydrolase (CH) from Alternaria brassicicola by Brassilexin

| Inhibitor | Inhibition Constant (Ki) | Type of Inhibition |

| Brassilexin | 32 ± 9 µM[1] | Noncompetitive[1] |

Table 2: Inhibition of Brassinin Oxidase (BOLm) from Leptosphaeria maculans by Brassilexin and Its Derivatives

| Inhibitor | Inhibition Constant (Ki) | Type of Inhibition |

| 6-Chlorobrassilexin | 31 µM[2] | Competitive[2] |

| Brassilexin | Inhibitory activity observed, but Ki not explicitly reported[2] | Competitive (inferred from derivative data)[2] |

Note: While the Ki for brassilexin itself against BOLm is not specified in the cited literature, the study on brassilexin derivatives strongly indicates that the brassilexin scaffold is a competitive inhibitor of this enzyme.[2]

Experimental Protocols

The identification and characterization of brassilexin's enzymatic targets have been achieved through a combination of protein purification, enzyme kinetics, and inhibition assays. The following sections provide detailed methodologies for these key experiments.

Purification and Characterization of Cyclobrassinin Hydrolase (CH) from Alternaria brassicicola

The purification of CH is a critical step to study its inhibition by brassilexin. The following protocol is based on the methods described in the literature[1].

-

Fungal Culture and Enzyme Induction: Alternaria brassicicola is cultured in a suitable liquid medium. The production of CH can be induced by adding a precursor or a related compound to the culture.

-

Mycelial Homogenization: The fungal mycelia are harvested by filtration, washed, and then homogenized in a buffer solution to release the intracellular enzymes.

-

Centrifugation: The homogenate is centrifuged at high speed to pellet cellular debris, yielding a crude enzyme extract in the supernatant.

-

Chromatography: The crude extract is subjected to a series of chromatographic steps to purify the CH enzyme. This typically includes:

-

Ion-exchange chromatography: To separate proteins based on their net charge.

-

Size-exclusion chromatography: To separate proteins based on their molecular size.

-

Affinity chromatography: If a specific ligand for CH is available.

-

-

Purity Analysis: The purity of the enzyme at each step is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Characterization: The purified enzyme is characterized to determine its molecular mass, subunit composition, and kinetic parameters using its substrate, cyclobrassinin.

Cyclobrassinin Hydrolase (CH) Inhibition Assay

This assay is used to quantify the inhibitory effect of brassilexin on CH activity[1].

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the purified CH enzyme, the substrate (cyclobrassinin), and a suitable buffer.

-

Inhibitor Addition: Brassilexin, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

-

Incubation: The reaction mixtures are incubated at a specific temperature for a defined period.

-

Reaction Termination and Product Analysis: The enzymatic reaction is stopped, and the amount of product formed is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

-

Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The type of inhibition (e.g., competitive, noncompetitive) and the inhibition constant (Ki) are determined by plotting the data using methods such as Lineweaver-Burk or Dixon plots.

Purification and Characterization of Brassinin Oxidase (BOLm) from Leptosphaeria maculans

The purification of BOLm allows for the detailed study of its inhibition by brassilexin and its derivatives. The protocol is based on established methods[3].

-

Fungal Culture and Induction: Leptosphaeria maculans is grown in a liquid medium, and the expression of BOLm is induced.

-

Protein Extraction: The fungal mycelia are harvested, and a cell-free protein extract is prepared.

-

Chromatographic Purification: The crude extract undergoes a multi-step purification process, which may include:

-

Ammonium sulfate precipitation.

-

Hydrophobic interaction chromatography.

-

Anion-exchange chromatography.

-

Gel filtration chromatography.

-

-

Purity and Characterization: The purity of BOLm is assessed by SDS-PAGE. The purified enzyme's molecular weight, glycosylation status, and kinetic properties are determined.

Brassinin Oxidase (BOLm) Inhibition Assay

This assay quantifies the inhibitory effect of brassilexin on BOLm activity[2][4].

-

Assay Components: The assay mixture includes purified BOLm, the substrate (brassinin), a cofactor (such as phenazine methosulfate), and a suitable buffer.

-

Inhibitor Preparation and Addition: Brassilexin and its derivatives are dissolved in an appropriate solvent and added to the assay mixture at a range of concentrations.

-

Reaction Monitoring: The activity of BOLm is monitored by measuring the change in absorbance at a specific wavelength corresponding to the substrate or product over time using a spectrophotometer.

-

Kinetic Analysis: The initial rates of the reaction are determined at each inhibitor concentration. The Ki and the type of inhibition are determined using graphical methods like those mentioned for the CH assay.

Signaling Pathways and Experimental Workflows

The inhibition of detoxification enzymes by brassilexin is a key aspect of its antifungal mechanism. Below are diagrams generated using Graphviz to illustrate the proposed detoxification pathway of brassilexin in Leptosphaeria maculans and a hypothesized signaling response to the accumulation of this phytoalexin.

Conclusion

Brassilexin demonstrates a clear and quantifiable inhibitory effect on key detoxification enzymes in pathogenic fungi, namely Cyclobrassinin Hydrolase in Alternaria brassicicola and Brassinin Oxidase in Leptosphaeria maculans. This inhibition is a significant component of its antifungal activity, likely leading to the accumulation of toxic phytoalexins and the induction of cellular stress responses in the fungus. The detailed experimental protocols provided in this guide offer a foundation for further research into the enzymatic targets of brassilexin and other phytoalexins. A deeper understanding of these interactions will be instrumental in the development of novel and effective antifungal strategies for agriculture and medicine. Future research should focus on identifying the specific enzymes involved in the brassilexin detoxification pathway in Leptosphaeria maculans and elucidating the downstream effects of enzyme inhibition on fungal signaling networks.

References

- 1. The phytoalexins brassilexin and camalexin inhibit cyclobrassinin hydrolase, a unique enzyme from the fungal pathogen Alternaria brassicicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of inhibitors of brassinin oxidase based on the scaffolds of the phytoalexins brassilexin and wasalexin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Brassinin oxidase, a fungal detoxifying enzyme to overcome a plant defense -- purification, characterization and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitors of the Detoxifying Enzyme of the Phytoalexin Brassinin Based on Quinoline and Isoquinoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Sulfur in the Bioactivity of Brassilexin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brassilexin, a sulfur-containing indole phytoalexin produced by plants of the Brassicaceae family, has garnered significant attention in the scientific community for its potent antifungal and anticancer properties. Its unique chemical structure, featuring a thiazole ring fused to an indole core, positions the sulfur atom as a key player in its biological activity. This technical guide provides an in-depth analysis of the role of sulfur in the bioactivity of brassilexin, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

The Chemical Structure and Physicochemical Properties of Brassilexin

Brassilexin, with the chemical formula C₉H₆N₂S and a molecular weight of 174.22 g/mol , is characterized by its planar, heteroaromatic structure. The presence of the sulfur atom within the thiazole ring is a defining feature that significantly influences its electronic properties and reactivity, which are crucial for its biological functions.

Chemical Structure of Brassilexin:

Caption: Chemical structure of Brassilexin.

Anticancer Activity of Brassilexin and the Role of Sulfur

While direct and extensive quantitative data for brassilexin across a wide range of cancer cell lines remains to be fully elucidated in publicly available literature, studies on its analogs, such as brassinin, provide significant insights into its probable mechanisms of action. The sulfur-containing moiety is believed to be critical for these activities.

Quantitative Data on Anticancer Activity

One study reported the LD50 of brassilexin to be 8 µg/mL in human cancer cell cultures, highlighting its potent cytotoxic effects.[1]

| Compound | Cell Line | Activity Metric | Value | Reference |

| Brassilexin | Human Cancer Cells | LD50 | 8 µg/mL | [1] |

Signaling Pathways in Anticancer Activity

Based on studies of the closely related molecule brassinin, brassilexin is hypothesized to induce apoptosis in cancer cells through the modulation of key signaling pathways. The sulfur atom is likely involved in interactions with target proteins within these cascades.

1. MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis. The sulfur atom in brassilexin's thiazole ring may facilitate interactions with kinases in this pathway, leading to the activation of downstream caspases and subsequent apoptosis.

Caption: Hypothesized MAPK pathway activation by brassilexin leading to apoptosis.

2. JAK/STAT Signaling Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling cascade involved in cell growth and proliferation. Inhibition of this pathway can lead to apoptosis. Brassinin has been shown to suppress the JAK2/STAT3 pathway.[2] It is plausible that brassilexin exerts a similar effect, with its sulfur atom playing a role in binding to key components of this pathway.

Caption: Hypothesized inhibition of the JAK/STAT pathway by brassilexin.

Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Human cancer cell line (e.g., MCF-7, HeLa)

-

Brassilexin

-

Dimethyl sulfoxide (DMSO)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of brassilexin in culture medium. Replace the medium in the wells with the brassilexin solutions and incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration of brassilexin that inhibits 50% of cell growth).

Caption: Workflow for the MTT assay to determine the anticancer activity of brassilexin.

Antifungal Activity of Brassilexin and the Role of Sulfur

Brassilexin exhibits potent antifungal activity against a range of plant pathogenic fungi. The sulfur atom in the thiazole ring is a primary target for detoxification enzymes in some fungi, highlighting its importance for the compound's fungitoxicity.

Quantitative Data on Antifungal Activity

Studies have reported the minimum inhibitory concentration (MIC) values of brassilexin against various fungal species.

| Fungal Species | MIC (µg/mL) | Reference |

| Leptosphaeria maculans | 10 | [3] |

| Alternaria brassicicola | 25 | [3] |

Mechanism of Antifungal Action and the Role of Sulfur

The antifungal mechanism of brassilexin is linked to its ability to inhibit crucial fungal enzymes. One key target is cyclobrassinin hydrolase, an enzyme used by the fungal pathogen Alternaria brassicicola to detoxify another phytoalexin, cyclobrassinin. Brassilexin acts as a noncompetitive inhibitor of this enzyme with a Ki of 32 ± 9 µM.[4] This inhibition is likely mediated by interactions involving the sulfur-containing thiazole ring.